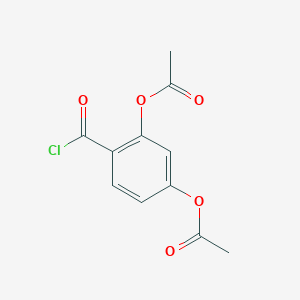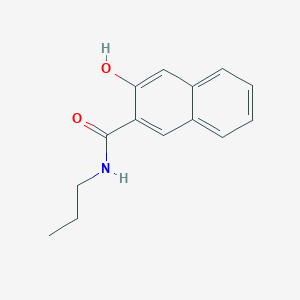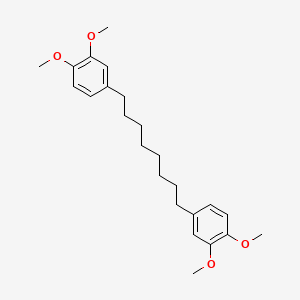
1,1'-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzene units connected by an octane chain
Preparation Methods
The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzene with 1,8-dibromooctane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
2C8H10O2+C8H16Br2→C24H34O4+2KBr
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide (BBr3).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with a palladium catalyst for reduction, and BBr3 for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) can be compared with other similar compounds, such as:
1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): This compound has a similar octane linker but different aromatic units.
1,4-Dimethoxybenzene: A simpler compound with only one aromatic ring and two methoxy groups.
1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: Another compound with a different linker and aromatic units.
The uniqueness of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethoxybenzene) lies in its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
51487-61-7 |
|---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[8-(3,4-dimethoxyphenyl)octyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C24H34O4/c1-25-21-15-13-19(17-23(21)27-3)11-9-7-5-6-8-10-12-20-14-16-22(26-2)24(18-20)28-4/h13-18H,5-12H2,1-4H3 |
InChI Key |
DZOXNXVCSNPBEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCCCCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


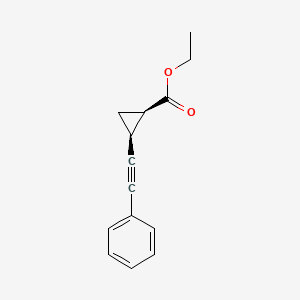

plumbane](/img/structure/B14659800.png)


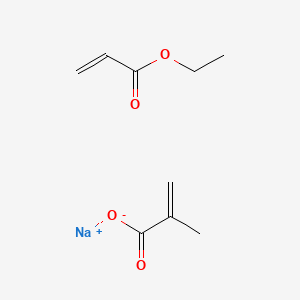
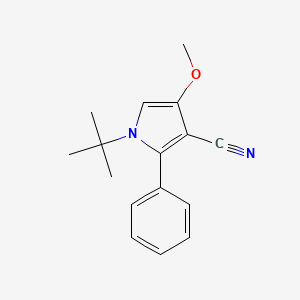
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)


![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
